molecular formula C21H36O2 B14428606 14-(Benzyloxy)tetradecan-1-OL CAS No. 79015-73-9

14-(Benzyloxy)tetradecan-1-OL

Cat. No.: B14428606
CAS No.: 79015-73-9
M. Wt: 320.5 g/mol
InChI Key: PWBRIPNJWNADEH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(Benzyloxy)tetradecan-1-OL typically involves the reaction of tetradecanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

Tetradecanol+Benzyl chlorideThis compound+HCl\text{Tetradecanol} + \text{Benzyl chloride} \rightarrow \text{this compound} + \text{HCl} Tetradecanol+Benzyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

14-(Benzyloxy)tetradecan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

14-(Benzyloxy)tetradecan-1-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and membrane dynamics.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 14-(Benzyloxy)tetradecan-1-OL involves its interaction with cellular membranes and proteins. The benzyloxy group can interact with hydrophobic regions of proteins, potentially altering their function. The hydroxyl group can form hydrogen bonds with other molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Tetradecanol: A fatty alcohol with a similar hydrocarbon chain but lacking the benzyloxy group.

    Benzyl alcohol: Contains the benzyloxy group but has a shorter hydrocarbon chain.

Uniqueness

14-(Benzyloxy)tetradecan-1-OL is unique due to the combination of a long hydrocarbon chain and the benzyloxy group

Properties

CAS No.

79015-73-9

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

14-phenylmethoxytetradecan-1-ol

InChI

InChI=1S/C21H36O2/c22-18-14-9-7-5-3-1-2-4-6-8-10-15-19-23-20-21-16-12-11-13-17-21/h11-13,16-17,22H,1-10,14-15,18-20H2

InChI Key

PWBRIPNJWNADEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCCCCCCCCCO

Origin of Product

United States

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